molecular formula C7H11ClN2O B7762069 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B7762069
M. Wt: 174.63 g/mol
InChI Key: GZAPLCBSGXXEOD-UHFFFAOYSA-N
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Description

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This compound is characterized by the presence of a chloro and methyl substituent on the pyrazole ring, along with a propanol side chain

Properties

IUPAC Name

3-(4-chloro-5-methylpyrazol-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-6-7(8)5-9-10(6)3-2-4-11/h5,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAPLCBSGXXEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can be employed to achieve high-quality industrial-grade compounds.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-one.

    Reduction: Formation of this compound.

    Substitution: Formation of substituted pyrazoles such as 3-(4-amino-5-methyl-1H-pyrazol-1-yl)propan-1-ol.

Scientific Research Applications

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses[4][4].

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methyl-1H-pyrazole: Similar structure but lacks the propanol side chain.

    3-(4-chloro-1H-pyrazol-1-yl)propan-1-ol: Similar structure but lacks the methyl substituent on the pyrazole ring.

    3-(5-methyl-1H-pyrazol-1-yl)propan-1-ol: Similar structure but lacks the chloro substituent on the pyrazole ring.

Uniqueness

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol is unique due to the presence of both chloro and methyl substituents on the pyrazole ring, along with a propanol side chain. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol is a notable compound within the pyrazole class, characterized by its unique structure that includes both chloro and methyl substituents on the pyrazole ring, along with a propanol side chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H11ClN2OC_8H_{11}ClN_2O, and its structure can be represented as follows:

SMILES Cc1nn(CCCN)c(C)c1Cl\text{SMILES }Cc1nn(CCCN)c(C)c1Cl

This structure contributes to its reactivity and biological activity, making it a valuable candidate for various applications in drug development and research.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It functions primarily through:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
  • Receptor Interaction : It can modulate receptor activity on cell surfaces, influencing signal transduction pathways and cellular responses.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

Anticancer Activity

Studies indicate that pyrazole derivatives, including this compound, exhibit significant anticancer properties. They have been shown to inhibit various cancer-related targets such as:

  • BRAF(V600E)
  • EGFR
  • Aurora-A kinase

In vitro studies have confirmed that compounds similar to this compound can induce apoptosis in cancer cell lines, particularly breast cancer cells like MCF-7 and MDA-MB-231, often showing enhanced effects when used in combination with established chemotherapeutics like doxorubicin .

Anti-inflammatory and Antimicrobial Effects

Research has also highlighted the anti-inflammatory and antimicrobial properties of pyrazole derivatives. Compounds within this class have demonstrated effectiveness against various bacterial strains and have been explored for their potential in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameKey FeaturesBiological Activity
4-chloro-3-methyl-1H-pyrazoleLacks propanol side chainModerate anticancer activity
3-(4-chloro-1H-pyrazol-1-yl)propan-1-olLacks methyl substituentLower enzyme inhibition
3-(5-methyl-1H-pyrazol-1-yl)propan-1-olLacks chloro substituentReduced bioactivity

The presence of both chloro and methyl groups in this compound enhances its reactivity and biological profile compared to other derivatives.

Case Study 1: Anticancer Efficacy

In a study focusing on breast cancer treatment, pyrazole derivatives were tested for their cytotoxic effects on MCF-7 and MDA-MB-231 cells. The results indicated that compounds containing halogen substituents (like chlorine) exhibited significantly higher cytotoxicity compared to those without. The combination of these pyrazoles with doxorubicin resulted in a synergistic effect, enhancing the overall therapeutic efficacy against resistant cancer cell lines .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory potential of various pyrazole derivatives, including this compound. The findings suggested that these compounds could effectively reduce inflammation markers in vitro, supporting their potential use in treating inflammatory diseases .

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